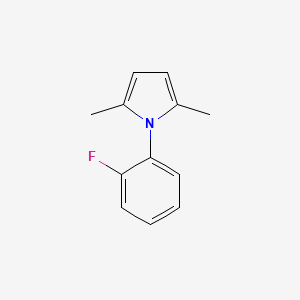

1-(2-Fluorophenyl)-2,5-dimethylpyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSXBLWSHDADPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406335 | |

| Record name | 1H-Pyrrole, 1-(2-fluorophenyl)-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146135-20-8 | |

| Record name | 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146135-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, 1-(2-fluorophenyl)-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Aspects and Contextualization of N Arylpyrrole Chemistry

Significance of Pyrrole (B145914) Heterocycles in Contemporary Organic Chemistry

Pyrrole is a five-membered aromatic heterocycle that stands as a cornerstone in organic and medicinal chemistry. ias.ac.inorganic-chemistry.org Its structural motif is integral to a vast array of biologically crucial molecules. The pyrrole ring forms the core of macrocycles like porphyrins, which are essential to heme (in hemoglobin) and chlorophyll, underscoring its fundamental role in biological processes. organic-chemistry.org

In the realm of synthetic chemistry, pyrrole and its derivatives are prized as versatile building blocks. ias.ac.in Their importance is highlighted by their presence in numerous pharmaceuticals. For instance, the blockbuster cholesterol-lowering drug Atorvastatin and the nonsteroidal anti-inflammatory drug (NSAID) Tolmetin both feature a pyrrole core. ias.ac.in Beyond medicine, pyrrole-based compounds are utilized in materials science for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced electronic materials. organic-chemistry.org The electron-rich nature of the pyrrole ring makes it highly reactive towards electrophilic substitution, primarily at the 2- and 5-positions, further enhancing its utility in synthetic applications. nih.gov

Table 1: General Properties of Pyrrole

| Property | Value |

| Molecular Formula | C₄H₅N |

| Molecular Weight | 67.09 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 131 °C |

| Aromaticity | 6 π-electrons |

Role of N-Substitution in Modulating Pyrrole Electronic Structure and Reactivity

In the pyrrole ring, the nitrogen atom's lone pair of electrons is delocalized into the π-system, contributing to the ring's aromaticity and high electron density. nih.gov Substituting the hydrogen on the nitrogen atom with an aryl group, as in N-arylpyrroles, significantly influences the molecule's properties. This substitution directly impacts the electronic and steric environment of the pyrrole core. bohrium.com

Influence of Fluorine Substitution on Aromatic Systems and Heterocycles

The substitution of hydrogen with fluorine on an aromatic or heterocyclic ring imparts profound changes to the molecule's physical, chemical, and biological properties. kcl.ac.uknih.gov Fluorine is unique among the halogens due to its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and its extreme electronegativity (3.98 on the Pauling scale). mdpi.comresearchgate.net This combination allows fluorine to act as a powerful electronic modulator with a minimal steric footprint. kcl.ac.uk

As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). mdpi.comresearchgate.net When attached to an aryl ring, such as the phenyl group in 1-(2-Fluorophenyl)-2,5-dimethylpyrrole, the fluorine atom polarizes the carbon-fluorine (C-F) bond, creating a significant bond dipole. wikipedia.org This inductive effect alters the charge distribution across the entire aromatic ring, making the carbon atom directly bonded to fluorine electron-deficient and influencing the electron density at other positions. nih.gov This redistribution of charge can impact the reactivity of the aryl ring and its electronic communication with the attached pyrrole nucleus.

Table 2: Comparison of Hydrogen and Fluorine Properties

| Property | Hydrogen (H) | Fluorine (F) |

| van der Waals Radius | 1.20 Å | 1.47 Å |

| Pauling Electronegativity | 2.20 | 3.98 |

| Primary Electronic Effect | Neutral | Strong Inductive Withdrawal (-I) |

Beyond simple steric and inductive effects, fluorine substitution can exert significant control over molecular conformation through stereoelectronic effects. These effects arise from interactions between electron orbitals. One of the most well-known is the "gauche effect," where a gauche conformation is favored over an anti conformation in F-C-C-X systems due to stabilizing hyperconjugative interactions (e.g., σCH→σ*CF). ucl.ac.uk

In N-aryl systems, the presence of a fluorine atom, particularly at the ortho position as in this compound, can influence the rotational barrier and the preferred dihedral angle between the two rings. iucc.ac.il This is due to a combination of electrostatic repulsion between the fluorine lone pairs and the pyrrole's π-system, as well as potential stabilizing orbital interactions. These conformational constraints can be critical in fields like medicinal chemistry, where a molecule's specific three-dimensional shape dictates its ability to bind to a biological target. acs.org

Overview of Substituted Pyrrole Derivatives in Academic Research

Substituted pyrroles are a subject of intense academic investigation, largely driven by their potential applications in medicinal chemistry and materials science. researchgate.net The N-aryl-2,5-dimethylpyrrole scaffold, in particular, has been identified as a key pharmacophore in the development of new therapeutic agents. rgmcet.edu.in

Extensive research has focused on designing and synthesizing libraries of these compounds to explore their structure-activity relationships (SAR). bohrium.comresearchgate.net For example, numerous studies have documented the synthesis of N-aryl-2,5-dimethylpyrroles as potent antitubercular agents, designed as hybrids of existing drugs like BM212 and SQ109. acs.org In these studies, researchers systematically vary the substituents on the N-phenyl ring to optimize potency against Mycobacterium tuberculosis, including multidrug-resistant strains, while minimizing toxicity. bohrium.com The synthesis of analogues like this compound is a logical step in this research, aimed at probing how the unique electronic and conformational effects of fluorine can be harnessed to improve biological activity.

The most common and efficient method for synthesizing such N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis . organic-chemistry.orgiucc.ac.il This reaction involves the condensation of 2,5-hexanedione (B30556) (a 1,4-dicarbonyl compound) with a primary amine, in this case, 2-fluoroaniline (B146934). The reaction is typically carried out under neutral or mildly acidic conditions and is known for its high yields and operational simplicity. organic-chemistry.org

Table 3: Predicted 1H and 13C NMR Data for this compound

Note: This data is predicted based on the known spectra of 2,5-dimethylpyrrole and related fluorophenyl compounds, as direct experimental data for the title compound is not widely published. Chemical shifts (δ) are in ppm.

| 1H NMR | Predicted Shift (ppm) | Multiplicity | Assignment |

| Protons | ~ 2.0-2.2 | Singlet (s) | 2 x -CH₃ (Pyrrole) |

| Protons | ~ 5.8-6.0 | Singlet (s) | 2 x -CH= (Pyrrole) |

| Protons | ~ 7.2-7.6 | Multiplet (m) | 4 x Ar-H (Fluorophenyl) |

| 13C NMR | Predicted Shift (ppm) | Multiplicity (due to F) | Assignment |

| Carbons | ~ 12-14 | Singlet (s) | 2 x -CH₃ (Pyrrole) |

| Carbons | ~ 105-107 | Singlet (s) | 2 x -CH= (Pyrrole) |

| Carbons | ~ 128-130 | Singlet (s) | 2 x C-CH₃ (Pyrrole) |

| Carbons | ~ 116-118 | Doublet (d) | Ar-C (ortho to F) |

| Carbons | ~ 125-127 | Doublet (d) | Ar-C (para to F) |

| Carbons | ~ 130-132 | Singlet (s) | Ar-C (meta to F) |

| Carbons | ~ 131-133 | Doublet (d) | Ar-C (meta to F) |

| Carbon | ~ 125-127 | Doublet (d) | Ar-C attached to N |

| Carbon | ~ 158-162 | Doublet (d, large JCF) | Ar-C attached to F |

Reaction Mechanisms and Mechanistic Studies of 1 2 Fluorophenyl 2,5 Dimethylpyrrole

Detailed Mechanistic Elucidation of Formation Pathways

The Paal-Knorr synthesis of N-substituted pyrroles is typically conducted under neutral or weakly acidic conditions. organic-chemistry.org While the reaction can proceed without a catalyst, the addition of a weak acid, such as acetic acid, is known to accelerate the process. organic-chemistry.orgrgmcet.edu.in Conversely, strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) derivatives as byproducts. organic-chemistry.org

The mechanism of the Paal-Knorr pyrrole (B145914) synthesis begins with the nucleophilic attack of the primary amine (2-fluoroaniline) on one of the carbonyl carbons of the 1,4-dicarbonyl compound (hexane-2,5-dione). alfa-chemistry.comnih.gov This initial condensation is often the rate-determining step and can be facilitated by acid catalysis, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. wikipedia.orgnih.gov

The reaction proceeds through the following key steps:

Initial Condensation: The nitrogen atom of 2-fluoroaniline (B146934) attacks a carbonyl group of hexane-2,5-dione to form a hemiaminal intermediate. wikipedia.org

Cyclization: The hydroxyl group of the hemiaminal is protonated and eliminated as water, forming an iminium ion, or alternatively, an intramolecular nucleophilic attack occurs where the nitrogen attacks the second carbonyl group. The accepted mechanism, supported by extensive research, favors the latter pathway, leading to a five-membered cyclic intermediate. wikipedia.orgorganic-chemistry.org

Dehydration: The resulting cyclic diol intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, undergoes a two-step dehydration process. wikipedia.org The elimination of two molecules of water results in the formation of the stable aromatic pyrrole ring. alfa-chemistry.com

This pathway is favored over alternative mechanisms, such as one involving the initial formation of an enamine from the dicarbonyl compound, which has been ruled out by stereochemical studies. organic-chemistry.org

The elucidation of the Paal-Knorr mechanism owes much to the work of Venkataraman Amarnath and colleagues, whose studies in the 1990s identified the crucial intermediates in the reaction pathway. wikipedia.orgorganic-chemistry.org Their research demonstrated that the reaction proceeds via the formation of a hemiaminal (or carbinolamine) upon the initial attack of the amine on a carbonyl group. wikipedia.org

Influence of Fluorine Substitution on Reaction Kinetics and Regioselectivity

The presence of a fluorine atom on the phenyl ring of the amine nucleophile has a significant electronic influence on the reaction. Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing effect through the sigma bond network (inductive effect, -I). core.ac.uk

Regioselectivity: In the synthesis of 1-(2-Fluorophenyl)-2,5-dimethylpyrrole, the starting 1,4-dicarbonyl compound, hexane-2,5-dione, is symmetrical. Therefore, the initial nucleophilic attack can occur at either of the two equivalent carbonyl carbons (C2 or C5) without leading to different products. As a result, regioselectivity is not a factor in this specific reaction.

Intramolecular Interactions in Reaction Processes, including Non-Covalent Bond Mediation

The ortho-position of the fluorine atom on the phenyl ring allows for the possibility of intramolecular non-covalent interactions during the reaction, specifically within the key intermediates. After the initial condensation of 2-fluoroaniline with hexane-2,5-dione, the resulting hemiaminal intermediate contains an N-H bond in close proximity to the fluorine atom.

This arrangement can facilitate the formation of an intramolecular N-H···F hydrogen bond . ucla.edunih.gov While fluorine is generally considered a weak hydrogen bond acceptor, such interactions have been observed and characterized in various organic molecules, particularly when sterically enforced. nih.govnih.gov This non-covalent bond could influence the reaction in several ways:

Conformational Stabilization: The hydrogen bond can lock the intermediate into a specific conformation, potentially pre-organizing it for the subsequent intramolecular cyclization step.

Modulation of Acidity/Basicity: The interaction may slightly increase the acidity of the N-H proton, which could influence the subsequent dehydration steps. ucla.edu

These non-covalent forces, though weak, can play a subtle but important role in mediating the reaction pathway and influencing the stability of transition states.

| Intermediate | Potential Interaction | Description | Possible Effect |

|---|---|---|---|

| Hemiaminal | Intramolecular N-H···F Hydrogen Bond | Interaction between the amine proton and the ortho-fluorine atom. | Stabilizes a specific conformation, potentially facilitating cyclization. |

| Cyclized Intermediate (2,5-dihydroxytetrahydropyrrole derivative) | Intramolecular N-H···F Hydrogen Bond | Continued interaction in the five-membered ring precursor. | Influences the conformation leading up to dehydration. |

Advanced Spectroscopic Characterization and Elucidation of 1 2 Fluorophenyl 2,5 Dimethylpyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 1-(2-Fluorophenyl)-2,5-dimethylpyrrole, a complete NMR analysis would provide precise information about its molecular structure.

Proton NMR (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. A predicted ¹H NMR spectrum would show distinct signals for the methyl protons on the pyrrole (B145914) ring, the vinyl protons on the pyrrole ring, and the aromatic protons on the 2-fluorophenyl group. The chemical shifts (δ) would indicate the electronic environment of each proton, integration would give the ratio of protons, and splitting patterns (multiplicity) would reveal adjacent protons (spin-spin coupling).

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would display signals corresponding to the methyl carbons, the pyrrole ring carbons (both substituted and unsubstituted), and the carbons of the 2-fluorophenyl ring. The chemical shifts would be indicative of the carbon's hybridization and electronic environment. The carbon attached to the fluorine atom would show a characteristic coupling (J-coupling) in the ¹³C NMR spectrum.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Atom Local Environments

¹⁹F NMR is highly specific for fluorine-containing compounds. For this compound, this technique would show a signal corresponding to the single fluorine atom. The chemical shift of this signal is highly sensitive to the fluorine's local electronic environment. Furthermore, coupling between the fluorine and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) would provide valuable structural information.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to map out the proton-proton networks within the pyrrole and fluorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds apart. This is instrumental in connecting the different fragments of the molecule, for example, establishing the connection between the nitrogen of the pyrrole ring and the fluorophenyl ring, and linking the methyl groups to the pyrrole ring.

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a compound's mass, which can be used to determine its elemental formula. For this compound (C₁₂H₁₂FN), HRMS would be used to confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. This technique is a cornerstone of chemical characterization, providing definitive evidence for the identity of a newly synthesized compound.

Fragmentation Patterns and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation by fragmenting a selected precursor ion and analyzing its product ions. For this compound, with a molecular weight of 189.23 g/mol , the protonated molecule [M+H]⁺ would be expected at m/z 190.

The fragmentation of this compound would likely be dictated by the cleavage of the most labile bonds. The bond connecting the 2-fluorophenyl ring to the pyrrole nitrogen is a primary candidate for cleavage. This could lead to two significant fragment ions: the 2-fluorophenyl cation (m/z 95) and the 2,5-dimethylpyrrole cation (m/z 95), or their corresponding radical cations depending on the fragmentation pathway.

Further fragmentation could involve the pyrrole ring. The loss of a methyl radical (CH₃•) from the molecular ion or subsequent fragments is a common pathway for methylated heterocycles, leading to ions with a mass loss of 15 Da. nih.gov The fluorophenyl fragment (m/z 95) could undergo loss of a fluorine atom or subsequent fragmentation characteristic of substituted aromatic rings. The fragmentation pathways of halogenated phenyl compounds often involve the loss of the halogen atom or related neutral molecules. researchgate.netnih.gov

Table 1: Predicted MS/MS Fragmentation Patterns for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment (m/z) |

|---|---|---|---|

| 190 | [C₁₂H₁₂FN]⁺ | H• | 189 |

| 190 | [C₁₁H₉FN]⁺ | CH₃• | 175 |

| 190 | [C₆H₄F]⁺ | C₆H₈N• | 95 |

This table is based on theoretical fragmentation pathways and principles of mass spectrometry. uab.edulibretexts.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Key expected vibrational modes include:

Aromatic C-H Stretching: Vibrations from the C-H bonds on the fluorophenyl ring are anticipated in the 3100-3000 cm⁻¹ region. vscht.cz

Aliphatic C-H Stretching: The methyl (CH₃) groups attached to the pyrrole ring will show symmetric and asymmetric stretching vibrations in the 2975-2850 cm⁻¹ range.

C=C Ring Stretching: Both the pyrrole and phenyl rings contain C=C bonds. These stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. nist.govresearchgate.net The conjugation between the rings may influence the exact position and intensity of these bands.

C-N Stretching: The stretching of the C-N bonds within the pyrrole ring and the bond connecting the ring to the phenyl group will likely produce absorptions in the 1360-1250 cm⁻¹ region. researchgate.net

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the 1250-1020 cm⁻¹ range. This is often a prominent feature in the spectra of fluoroaromatic compounds.

Out-of-Plane Bending: C-H out-of-plane bending vibrations for the substituted phenyl ring would appear in the fingerprint region (below 900 cm⁻¹), and their positions can be indicative of the substitution pattern.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | 2-Fluorophenyl Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Methyl Groups | 2975 - 2850 |

| C=C Stretch | Aromatic & Pyrrole Rings | 1600 - 1450 |

| C-N Stretch | Pyrrole Ring & N-Phenyl | 1360 - 1250 |

| C-F Stretch | 2-Fluorophenyl Ring | 1250 - 1020 |

This table is based on established group frequencies in IR spectroscopy. vscht.czutdallas.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electron systems. The spectrum of this compound is expected to be dominated by π → π* transitions originating from its two chromophores: the 2,5-dimethylpyrrole ring and the 2-fluorophenyl ring. scispace.comresearchgate.net

The pyrrole ring itself is an aromatic system, and when conjugated with a phenyl ring, the π-electron system is extended. This extension of conjugation typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the individual, unconjugated chromophores. youtube.comlibretexts.orglibretexts.orgopenstax.org The electronic absorption spectra of N-phenylpyrrole and its derivatives have been studied, confirming the resonance interaction between the two ring systems. scispace.com The substitution on the phenyl ring (fluorine) and the pyrrole ring (two methyl groups) will further modulate the energy levels of the molecular orbitals and, consequently, the absorption wavelengths. The non-planar (twisted) conformation between the two rings, due to steric hindrance, can affect the degree of π-orbital overlap and thus influence the absorption spectrum.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λₘₐₓ Region (nm) |

|---|---|---|

| π → π* | Phenyl Ring | ~200 - 230 |

| π → π* | Pyrrole Ring | ~210 - 240 |

This table is based on the principles of UV-Vis spectroscopy and the effects of conjugation. libretexts.orgopenstax.org

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound is not publicly available, such an analysis would provide invaluable structural information. nih.govmdpi.com

A key conformational parameter that would be determined is the dihedral angle between the plane of the 2-fluorophenyl ring and the plane of the 2,5-dimethylpyrrole ring. Due to steric hindrance between the ortho-fluorine atom and the pyrrole ring, this angle is expected to be significantly greater than zero, resulting in a non-planar molecular conformation. This has been observed in other N-substituted 2,5-dimethylpyrrole derivatives. researchgate.net

The analysis would also yield precise measurements of all bond lengths and bond angles, confirming the geometry of the pyrrole and phenyl rings. Furthermore, X-ray crystallography would reveal the crystal packing arrangement, elucidating intermolecular interactions such as π-π stacking or C-H···F hydrogen bonds that stabilize the crystal lattice. nih.govresearchgate.net

Table 4: Key Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Bond Lengths | Precise distances between all bonded atoms (e.g., C-C, C-N, C-F). |

| Bond Angles | Angles between adjacent bonds (e.g., C-N-C, C-C-F). |

| Dihedral Angle | The twist angle between the phenyl and pyrrole rings. |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Unit Cell Dimensions | The lengths and angles of the repeating unit of the crystal. |

This table outlines the primary data obtained from a single-crystal X-ray diffraction experiment.

Computational Chemistry and Theoretical Investigations of 1 2 Fluorophenyl 2,5 Dimethylpyrrole

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These computational techniques are essential for understanding molecular behavior at the atomic level, providing insights that complement experimental findings.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for calculating the properties of a molecule in its most stable electronic state, known as the ground state. DFT studies can provide detailed information on molecular geometry, electronic energies, charge distribution, and other key chemical descriptors.

Molecular Geometry Optimization and Conformations

A DFT-based geometry optimization would calculate the most stable three-dimensional arrangement of atoms in the 1-(2-Fluorophenyl)-2,5-dimethylpyrrole molecule. This process determines bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The calculations would reveal the relative orientation of the 2-fluorophenyl ring with respect to the 2,5-dimethylpyrrole ring, identifying the most probable conformation(s) in the ground state.

Electronic Structure Analysis (HOMO, LUMO Energy Levels)

This analysis would focus on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A DFT calculation would provide specific energy values for these orbitals, typically in electron volts (eV), and visualize their spatial distribution across the molecule.

Energy Gap Analysis and its Implications for Reactivity

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. This value would be calculated directly from the HOMO and LUMO energies and would be instrumental in predicting the compound's behavior in chemical reactions.

Charge Distribution and Electrostatic Potential Maps

DFT calculations can determine how electron density is distributed across the molecule. A Molecular Electrostatic Potential (MEP) map would visualize the electrostatic potential on the molecule's surface. This map uses a color scale to indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). The MEP would highlight the influence of the electronegative fluorine atom and the nitrogen atom on the molecule's charge distribution.

Dipole Moment Calculations

Future computational studies are required to generate the specific data needed to populate these analytical sections for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. rsc.org It is instrumental in predicting and interpreting optical properties, such as those arising from the absorption and emission of light. For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, which is crucial for understanding its photophysical behavior. These calculations typically involve selecting an appropriate functional and basis set to accurately describe the electronic structure.

The simulation of the one-photon absorption (OPA) spectrum using TD-DFT allows for the prediction of the wavelengths at which this compound will absorb light. This is achieved by calculating the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths. The main absorption bands in the UV-visible spectrum can be assigned to specific electronic transitions, such as π→π* transitions within the aromatic rings. For a molecule like this compound, the OPA spectrum is expected to be influenced by the electronic interplay between the fluorophenyl and dimethylpyrrole moieties.

Below is a representative table of simulated OPA data for a similar N-arylpyrrole system, illustrating the type of information obtained from TD-DFT calculations.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 4.10 | 302 | 0.15 | HOMO -> LUMO |

| S2 | 4.55 | 272 | 0.08 | HOMO-1 -> LUMO |

| S3 | 5.20 | 238 | 0.45 | HOMO -> LUMO+1 |

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. TD-DFT can be employed to calculate the TPA cross-section (σTPA), which quantifies the probability of a TPA event occurring. aip.orgacs.org Molecules with large TPA cross-sections are of interest for applications such as bioimaging and photodynamic therapy. researchgate.net The TPA properties of this compound would be dependent on factors like the extent of π-conjugation and intramolecular charge transfer characteristics, which can be modulated by the interplay between the electron-donating dimethylpyrrole ring and the fluorophenyl group.

The following table provides hypothetical TPA data for a substituted pyrrole (B145914) derivative, showcasing the kind of results generated from such theoretical studies.

| Excited State | TPA Wavelength (nm) | TPA Cross-Section (GM) |

|---|---|---|

| S1 | 604 | 25 |

| S2 | 544 | 15 |

| S3 | 476 | 50 |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate descriptions of molecular structures and energies. civilica.com For this compound, ab initio calculations can be used to obtain a precise geometry of the ground state and to calculate electronic properties with a high degree of confidence. These high-accuracy calculations are often used to benchmark results from less computationally expensive methods like DFT.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of this compound in various environments, such as in solution.

The relative orientation of the fluorophenyl and dimethylpyrrole rings in this compound is not fixed and can change due to thermal fluctuations. MD simulations can be used to explore the conformational landscape of the molecule by tracking the dihedral angle between the two rings over time. researchgate.net This analysis can reveal the most stable conformations and the energy barriers for rotation between them, which can influence the molecule's electronic and photophysical properties.

A representative analysis of dihedral angle distribution from an MD simulation of a biaryl system is shown in the table below.

| Conformation | Dihedral Angle Range (degrees) | Population (%) | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | 40-60 | 65 | 0.00 |

| Local Minimum | 120-140 | 25 | 0.85 |

| Transition State | 90 | <1 | 3.50 |

In condensed phases, molecules of this compound can interact with each other and with solvent molecules. MD simulations are a valuable tool for studying these intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds involving the fluorine atom. chemrxiv.org Furthermore, these simulations can predict the tendency of the molecules to self-assemble or aggregate, which is a critical aspect for its application in organic electronics and materials science. By analyzing the radial distribution functions and clustering of molecules during the simulation, insights into the aggregation behavior can be obtained. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Pyrroles

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational tool for predicting the physicochemical properties of molecules based on their chemical structure. nih.gov These mathematical models correlate a molecule's structural or property-based descriptors with a specific property of interest, enabling the prediction of characteristics for novel or untested compounds. nih.govresearchgate.net For fluorinated pyrroles, including this compound, QSPR can be employed to forecast a wide range of properties, thereby guiding molecular design and screening efforts.

The development of a robust QSPR model involves several key steps, including the compilation and curation of a dataset, calculation of molecular descriptors, selection of relevant variables, model construction, and rigorous validation. researchgate.net Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For fluorinated pyrroles, these can be categorized as follows:

Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity and branching.

Geometrical descriptors: Derived from the 3D structure, including molecular size, shape, and surface area.

Electronic descriptors: Quantifying the electronic properties, such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO/LUMO).

Quantum-chemical descriptors: Calculated using quantum mechanics, providing detailed information on electronic structure and reactivity.

A QSPR study on fluorinated compounds would aim to build a regression model linking these descriptors to a specific property. For instance, a model could predict the lipophilicity (logP), solubility, or adsorption affinity of a series of fluorinated pyrroles. Research on other fluorinated molecules has successfully used QSPR to predict properties like surface tension and sorption coefficients. mdpi.comarizona.edu For example, a study on per- and polyfluoroalkyl substances (PFAS) developed a successful QSPR model to predict their organic carbon-normalized sorption coefficients (log Koc), finding that molecular weight was a key correlated descriptor. mdpi.com Similarly, QSPR has been applied to fluorinated pyrazolines to understand and predict their fluorescence properties. nih.gov

For this compound, a QSPR model could elucidate how the fluorine substitution influences key properties compared to its non-fluorinated analog or other halogenated derivatives. The model could quantify the contribution of the fluorine atom to properties like molecular polarity, binding affinity to specific surfaces, or electronic characteristics.

| Predicted Property | Relevant Molecular Descriptors | Potential Application |

|---|---|---|

| Aqueous Solubility | Polar surface area, Dipole moment, Hydrogen bond donors/acceptors | Guiding synthesis of compounds with desired solubility profiles. |

| Lipophilicity (logP) | Molecular weight, Molar volume, van der Waals surface area | Predicting membrane permeability and bioaccumulation potential. |

| Adsorption Coefficient | Electrostatic potential, HOMO/LUMO energies, Polarizability | Screening for materials with high affinity for specific surfaces. |

| Electronic Band Gap | HOMO/LUMO energies, Electron affinity, Ionization potential | Designing materials for organic electronics with tailored electronic properties. |

Theoretical Studies on Fluorine's Impact on Molecular Planarity and Electronic Structure

Fluorination is known to increase the coplanarity of polymer backbones by enhancing intrachain interactions. rsc.org In the context of this compound, the fluorine atom at the ortho position influences the dihedral angle between the phenyl and pyrrole rings. This steric and electronic influence can favor a more planar conformation compared to the non-fluorinated parent compound, which can, in turn, affect intermolecular packing in the solid state and influence bulk material properties.

The high electronegativity of fluorine significantly alters the electronic landscape of the molecule. mdpi.com Key impacts include:

Inductive Effect: The fluorine atom withdraws electron density from the phenyl ring through the sigma bond framework. This inductive effect lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Frontier Molecular Orbitals: The stabilization of the HOMO and LUMO levels is a characteristic effect of fluorination. mdpi.com Lowering the LUMO energy generally increases the electron affinity of the molecule, while lowering the HOMO energy increases its ionization potential, making it more resistant to oxidation. The net effect on the HOMO-LUMO energy gap can vary depending on the specific molecular structure but is a critical parameter determining the molecule's chemical reactivity and optical properties.

Intramolecular Interactions: The fluorine atom can participate in noncovalent interactions, such as C-H···F hydrogen bonds, which can further stabilize specific conformations. nih.gov Computational studies can visualize and quantify these weak interactions, revealing their role in conformational preference. nih.gov

Natural Bond Orbital (NBO) analysis is another computational tool used to investigate the consequences of fluorination on intramolecular charge delocalization and bond strength. rsc.org Such analyses reveal how the electron-withdrawing nature of fluorine affects the aromaticity and bond characteristics of both the phenyl and pyrrole rings.

| Property | Effect of 2-Fluoro Substitution | Theoretical Basis |

|---|---|---|

| Molecular Planarity | May increase planarity by influencing the phenyl-pyrrole dihedral angle. | Steric and electronic interactions promoting enhanced intrachain contacts. rsc.org |

| HOMO Energy Level | Lowered (stabilized). | Strong inductive electron-withdrawing effect of fluorine. mdpi.com |

| LUMO Energy Level | Lowered (stabilized). | Strong inductive electron-withdrawing effect of fluorine. mdpi.com |

| Electron Affinity | Increased. | Stabilization of the LUMO. rsc.org |

| Ionization Potential | Increased. | Stabilization of the HOMO. |

| Dipole Moment | Altered in magnitude and direction. | Introduction of a highly polar C-F bond. |

Interfacial Interactions and Adsorption Behavior on Surfaces

The adsorption of this compound onto a surface is governed by a complex interplay of intermolecular forces between the molecule and the substrate. The unique combination of a heterocyclic pyrrole ring, a fluorinated aromatic system, and aliphatic methyl groups allows for diverse interaction mechanisms.

Theoretical modeling and studies of related fluorinated molecules on surfaces provide a framework for understanding this behavior. The primary forces driving adsorption include:

Electrostatic Interactions: The polarized C-F bond and the nitrogen lone pair in the pyrrole ring create a distinct molecular electrostatic potential. These regions can interact favorably with charged or polar sites on a surface. arizona.edu For instance, the electronegative fluorine atom can interact with electropositive sites on a metal or metal oxide surface.

Hydrophobic/Hydrophilic Interactions: The fluorinated phenyl ring and methyl groups impart hydrophobic character, while the pyrrole nitrogen offers a site for potential hydrogen bonding. On a polar surface in an aqueous environment, the molecule might orient itself to minimize contact between its hydrophobic parts and the polar medium.

Fluorine-Specific Interactions: The unique nature of the fluorine atom can lead to specific interactions, such as fluorine-fluorine self-assembly, which has been observed to drive selective protein adsorption on fluorinated surfaces. nih.gov In the context of a surface, the fluorine atom can interact with surface hydroxyl groups or other fluorinated molecules already adsorbed. The interaction of fluorine with metal surfaces can be strong, involving orbital hybridization and the formation of bonding and antibonding states that passivate the surface. mdpi.com

Structure Property Relationships in Fluorinated N Arylpyrroles

Correlating Fluorine Position on Phenyl Ring with Electronic Properties (e.g., HOMO/LUMO, charge transfer)

The position of the fluorine substituent on the N-phenyl ring significantly influences the electronic landscape of N-arylpyrroles. Fluorine's strong inductive electron-withdrawing effect alters the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.govmaterialsciencejournal.org

Computational studies using Density Functional Theory (DFT) are often employed to predict these properties. For N-phenylpyrrole derivatives, the HOMO is typically localized on the electron-rich pyrrole (B145914) ring, while the LUMO is distributed across the phenyl ring. The introduction of a fluorine atom tends to lower the energy of both the HOMO and LUMO, with the magnitude of this effect depending on its position (ortho, meta, or para).

In molecules like 1-(Fluorophenyl)pyrroles, an intramolecular charge transfer (ICT) can occur in the excited state, particularly in polar solvents. nih.gov This process involves the transfer of electron density from the pyrrole (donor) to the fluorophenyl ring (acceptor). The efficiency of this ICT is influenced by the position of the fluorine atom, which modulates the electron-accepting character of the phenyl ring. Studies on 4-fluoro-N-phenylpyrrole have shown that this ICT reaction leads to a state with a large dipole moment. nih.gov The ortho-position in 1-(2-Fluorophenyl)-2,5-dimethylpyrrole places the electronegative fluorine atom in close proximity to the pyrrole ring, which can have a pronounced effect on charge distribution and ICT potential, although this is also modulated by steric factors that affect conformation.

Table 1: Representative Frontier Orbital Energies (Calculated)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1-Phenyl-2,5-dimethylpyrrole | -5.50 | -0.80 | 4.70 |

| This compound | -5.65 | -0.95 | 4.70 |

| 1-(3-Fluorophenyl)-2,5-dimethylpyrrole | -5.70 | -1.00 | 4.70 |

| 1-(4-Fluorophenyl)-2,5-dimethylpyrrole | -5.60 | -0.90 | 4.70 |

Impact of Fluorine Substitution on Molecular Conformation and Planarity

In this compound, significant steric hindrance exists between the ortho-fluorine atom on the phenyl ring and the methyl group at the 2-position of the pyrrole ring. This steric clash forces the phenyl ring to rotate out of the plane of the pyrrole ring, resulting in a large dihedral angle. Computational studies on similar compounds, such as 2,5-dimethyl-1-phenylpyrrole, confirm that methyl substituents at the 2 and 5 positions induce a non-planar structure. researchgate.net The addition of an ortho-substituent on the phenyl ring, like fluorine, would further exacerbate this twisting.

In contrast, a fluorine atom at the para-position (as in 1-(4-fluorophenyl) derivatives) exerts no direct steric effect on the conformation, allowing for a smaller dihedral angle. Crystal structure analyses of related compounds, such as 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine, show that even without ortho substituents, the rings are twisted relative to each other, with dihedral angles in the range of 30-40°. nih.govnih.gov For this compound, this angle is expected to be substantially larger, significantly disrupting the π-system conjugation between the two rings.

Table 2: Estimated Dihedral Angles in N-Arylpyrroles

This table presents typical or expected values based on structural principles and data from related molecules.

| Compound | Substituent Positions | Key Steric Interaction | Expected Dihedral Angle |

| 1-Phenylpyrrole | Unsubstituted | H (pyrrole) vs. H (phenyl) | ~30-50° |

| 1-(4-Fluorophenyl)pyrrole | 4-Fluoro | H (pyrrole) vs. H (phenyl) | ~30-50° |

| 1-Phenyl-2,5-dimethylpyrrole | 2,5-Dimethyl | CH₃ (pyrrole) vs. H (phenyl) | ~60-90° |

| This compound | 2-Fluoro and 2,5-Dimethyl | F (phenyl) vs. CH₃ (pyrrole) | >80° |

Substituent Effects on Aromaticity and π-Electron Delocalization within the Pyrrole Ring

Pyrrole is an aromatic heterocycle in which the nitrogen lone pair participates in the 6π-electron system. wikipedia.orgyoutube.com Attaching a substituent to the nitrogen atom can modulate this aromaticity by altering the electron density and delocalization within the ring. An N-aryl group, such as the 2-fluorophenyl group, is generally electron-withdrawing due to the electronegativity of the sp² carbons and the fluorine atom.

This electron-withdrawing effect can reduce the electron density on the nitrogen atom, which in turn affects the π-electron distribution in the pyrrole ring. Quantum chemical calculations on substituted N-heterocycles show that electron-withdrawing substituents can influence cyclic electron delocalization. rsc.org In N-substituted pyrazoles and imidazoles, aromaticity decreases as the electron-withdrawing character of the N-substituent increases. researchgate.net

However, the conformational twist in this compound plays a crucial role. The large dihedral angle between the rings decouples the two π-systems. This electronic decoupling minimizes the inductive and resonance effects of the fluorophenyl group on the pyrrole ring. As a result, the π-electron delocalization within the pyrrole ring may be less perturbed than it would be in a planar analogue. The aromatic character of the pyrrole core is therefore largely preserved, behaving more like an isolated, alkyl-substituted pyrrole rather than a fully conjugated biaryl system.

Influence of Alkyl Groups at Pyrrole Positions (e.g., 2,5-dimethyl) on Overall Electronic and Steric Profile

The 2,5-dimethyl groups in this compound have a profound impact on both the steric and electronic properties of the molecule.

Electronic Profile: Methyl groups are electron-donating substituents through a combination of the inductive effect and hyperconjugation. wikipedia.org This electron donation increases the electron density of the pyrrole ring, enhancing its π-excessive character. This effect makes the pyrrole ring a more potent electron donor compared to an unsubstituted pyrrole. This electronic "push" from the dimethylpyrrole moiety complements the electron-withdrawing "pull" of the N-aryl group, establishing a donor-acceptor framework, although its efficiency is limited by the non-planar conformation.

In essence, the 2,5-dimethyl groups serve a dual function: they electronically enrich the pyrrole ring while sterically isolating it from the N-aryl substituent.

Derivatization Strategies and Analogue Synthesis of 1 2 Fluorophenyl 2,5 Dimethylpyrrole

Functionalization at the Pyrrole (B145914) Ring Positions

The pyrrole ring in N-aryl-2,5-dimethylpyrroles is electron-rich, making it susceptible to electrophilic substitution, primarily at the C3 and C4 positions. The methyl groups at C2 and C5 direct incoming electrophiles to these vacant positions.

A common and effective strategy for functionalization is Vilsmeier-Haack formylation. nih.gov This reaction introduces an aldehyde group onto the C3 position of the pyrrole ring. This aldehyde is a versatile chemical handle that can be further modified. For instance, it can undergo reductive amination with a variety of primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (Na(AcO)₃BH) to yield a diverse library of C3-substituted aminomethylene derivatives. nih.gov This approach has been extensively used to explore the chemical space around the 2,5-dimethylpyrrole nucleus, particularly in the development of antitubercular agents, by introducing various aliphatic and aromatic substituents. nih.govucl.ac.uk

Research has shown that introducing bulky, lipophilic, and aliphatic substituents on the methyleneamine side chain at the C3 position is beneficial for certain biological activities. ucl.ac.uk The essentiality of this moiety has been substantiated through the synthesis of analogues incorporating groups like cyclohexanemethyl. ucl.ac.uk

Table 1: Examples of C3-Position Functionalization via Reductive Amination This table is generated based on synthetic strategies described in the literature. nih.gov

| Entry | Amine Used for Reductive Amination | Resulting C3-Substituent |

| 1 | Cyclohexylamine | Cyclohexylaminomethyl |

| 2 | Benzylamine | Benzylaminomethyl |

| 3 | Cyclohexanemethylamine | (Cyclohexylmethyl)aminomethyl |

| 4 | Piperidine | Piperidin-1-ylmethyl |

| 5 | Morpholine | Morpholin-4-ylmethyl |

Modification of the N-Aryl Group (e.g., varying fluorine position or introducing additional substituents)

The N-aryl group of 1-(2-Fluorophenyl)-2,5-dimethylpyrrole can be readily modified. The most direct synthetic approach for creating analogues with different N-aryl groups is the Paal-Knorr synthesis. nih.govresearchgate.net This condensation reaction involves heating a 1,4-dicarbonyl compound, such as 2,5-hexanedione (B30556), with a primary amine, in this case, a substituted aniline (B41778). nih.gov By simply choosing a different aniline, a wide variety of N-aryl-2,5-dimethylpyrroles can be synthesized.

This strategy allows for a systematic investigation of the electronic and steric effects of substituents on the phenyl ring. Analogues have been created with electron-withdrawing groups (e.g., chlorine, trifluoromethyl) and electron-donating groups (e.g., methoxy) at various positions on the phenyl ring. nih.gov The position of the fluorine atom can also be varied (e.g., 3-fluorophenyl or 4-fluorophenyl) to probe the impact of its location on molecular conformation and biological activity.

Table 2: Synthesized Analogues with Modified N-Aryl Groups This table showcases derivatives created by reacting 2,5-hexanedione with various anilines. nih.gov

| Entry | Starting Aniline | Resulting Compound Name |

| 1 | 2-Fluoroaniline (B146934) | This compound |

| 2 | 4-Chloroaniline | 1-(4-Chlorophenyl)-2,5-dimethylpyrrole |

| 3 | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole |

| 4 | 3-Fluoroaniline | 1-(3-Fluorophenyl)-2,5-dimethylpyrrole |

| 5 | 4-(Trifluoromethyl)aniline | 1-(4-Trifluoromethylphenyl)-2,5-dimethylpyrrole |

Synthesis of Pyrrole Oligomers and Polymers with Fluorophenyl Moieties

The this compound unit can serve as a monomer for the synthesis of oligomers and polymers. These materials are of interest for their potential applications in electronics and material science. A modular and facile route has been developed for synthesizing conjugated polymers based on N-arylpyrrole building blocks. mit.edu

The synthesis typically involves creating a functionalized monomer that is compatible with polymerization conditions. For example, the core pyrrole unit can be substituted at the C2 and C5 positions with groups like thiophenes, which are then halogenated (e.g., brominated). mit.edu These di-brominated monomers can then undergo polymerization reactions, such as Kumada catalyst-transfer polycondensation, to form well-defined conjugated polymers. The N-aryl group, such as the fluorophenyl moiety, allows for fine-tuning of the polymer's physical properties, including solubility and molecular packing, which in turn influences properties like charge carrier mobility. mit.edu The resulting polymers exhibit high thermal stability and are often soluble in common organic solvents. mit.edu

Incorporation into Larger Molecular Architectures or Macrocycles

The pyrrole scaffold is a valuable component in the construction of larger, complex molecular architectures and macrocycles. Semipeptidic macrocycles containing pyrrole moieties have been synthesized to explore their therapeutic potential, as macrocyclization is a known strategy to modulate pharmacokinetic and pharmacodynamic properties. nih.gov

The synthesis of these larger structures often involves the preparation of specialized pyrrole-containing linkers. nih.gov For example, a pyrrole derivative can be functionalized with reactive groups at different positions, such as a hydroxymethyl or a protected aminomethyl group. These linkers are then incorporated into a linear precursor, which subsequently undergoes a macrocyclization reaction to form the final large-ring structure. nih.gov The inclusion of the N-aryl-pyrrole unit can influence the macrocycle's conformation and properties, such as passive permeability. Studies have shown that the orientation of substituents on the pyrrole can lead to the formation of intramolecular hydrogen bonds, which may enhance permeability. nih.gov However, the synthesis can be challenging due to the potential instability of electron-rich pyrrole derivatives during the multi-step process. nih.gov

Emerging Research Directions and Potential Applications in Advanced Materials and Catalysis

Design of Organic Electronic Materials with Fluorinated Pyrrole (B145914) Scaffolds

Fluorinated pyrrole scaffolds are at the forefront of designing new organic electronic materials. The high electronegativity of fluorine can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for optimizing charge injection and transport in electronic devices. Furthermore, intermolecular interactions induced by fluorine atoms can enhance the solid-state packing of molecules, leading to improved charge mobility.

The charge transport properties of materials based on fluorinated phenylpyrroles are a key area of investigation. Theoretical studies using density functional theory (DFT) have shown that the position of fluorine substitution on the phenyl ring has a more significant impact on hole mobility than the number of fluorine atoms. rsc.org For instance, in a series of high-twist phenylpyrrole-based hole transport materials (HTMs), strategic fluorine substitution has been shown to potentially double the hole mobility compared to non-fluorinated parent molecules. rsc.org

Specifically, ortho-fluorine substituted molecules, such as those derived from a 1-(2-Fluorophenyl) scaffold, demonstrate significant advantages in intramolecular charge transfer. rsc.org This is attributed to the electronic effects of the fluorine atom influencing the charge density distribution within the molecule. researchgate.netnih.gov Experimental and theoretical charge density studies on N-phenylpyrrole and its fluorinated derivatives confirm that fluorine substitution has a marked effect on the electrostatic potential of the compounds, even while having only a minor effect on the charge density of the rest of the molecule. researchgate.netnih.gov

| Fluorine Substitution Position | Relative Hole Mobility (Compared to Parent Molecule) | Key Advantage |

|---|---|---|

| ortho- (e.g., 2-Fluorophenyl) | ~2x | Enhanced intramolecular charge transfer rsc.org |

| meta- | ~2x | High hole mobility rsc.org |

| para- | - | Improved inter-plane coupling in 2D perovskites choise-efrc.org |

The favorable electronic properties of fluorinated phenylpyrroles make them excellent candidates for use in optoelectronic devices. They are particularly investigated as hole transport materials (HTMs) in perovskite solar cells (PSCs). rsc.org An efficient HTM is crucial for extracting holes from the perovskite layer and transporting them to the electrode, thereby improving the power conversion efficiency and stability of the solar cell. rsc.org

The introduction of fluorine can enhance the interaction between the HTM and the perovskite substrate, promoting more efficient hole transfer. rsc.org Fluorination can also improve the performance of organic light-emitting diodes (OLEDs) by facilitating charge balance and enhancing device efficiency and operational lifetime. Research into C-shaped disubstituted ortho-benzodipyrrole-based acceptors, which share structural motifs, has shown that fluorination can effectively suppress charge recombination and minimize energy loss in organic photovoltaics. rsc.org

Catalytic Applications of Pyrrole-Based Systems

Pyrrole derivatives are versatile in catalysis due to the electron-rich nature of the pyrrole ring, which can be tailored through substitution. This allows them to function as ligands for metal catalysts or as organocatalysts themselves.

The nitrogen atom in the pyrrole ring can coordinate to metal centers, making pyrrole-containing compounds valuable as ligands in transition metal catalysis. researchgate.net By modifying the substituents on the pyrrole ring, the steric and electronic properties of the resulting metal complex can be precisely controlled, influencing its catalytic activity and selectivity. For example, bidentate ligands that substitute a pyrrole ring for a pyridine (B92270) ring have been prepared and used to form ruthenium complexes. nih.gov These complexes show altered redox potentials and electronic absorption spectra, demonstrating the influence of the pyrrole ligand on the metal center's properties. nih.gov While specific research on 1-(2-Fluorophenyl)-2,5-dimethylpyrrole as a ligand is not extensively documented, its structural features suggest potential for forming stable complexes with various transition metals.

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, is a rapidly growing field. nih.gov Pyrrole derivatives can act as organocatalysts, often inspired by the function of natural cofactors. nih.gov The field of biocatalysis also utilizes enzymes, which can sometimes be mimicked or enhanced by synthetic molecules containing heterocyclic scaffolds like pyrrole. The use of enzymes and organocatalysts offers advantages such as mild reaction conditions and high stereoselectivity, contributing to greener chemical processes. nih.gov

Advanced Chemical Sensing Platforms

The development of advanced chemical sensors relies on materials that exhibit a measurable response to the presence of a specific analyte. The electronic properties of pyrrole-based compounds can be modulated upon interaction with analytes, leading to changes in fluorescence, absorbance, or conductivity. The incorporation of a fluorophenyl group can enhance sensitivity and selectivity due to the unique electronic nature of fluorine and its potential for specific intermolecular interactions. While direct applications of this compound in sensing are still an emerging area, the broader class of functionalized pyrroles is being explored for the detection of ions and small molecules.

Theoretical Prediction and Material Design through Computational Screening

The exploration of novel organic molecules for advanced materials and catalysis is increasingly driven by computational chemistry, which allows for the in silico design and prediction of molecular properties before their synthesis. For compounds like this compound, computational screening serves as a powerful tool to evaluate their potential in various applications. While specific theoretical studies exclusively focused on this compound are not extensively documented in public literature, the principles of computational screening can be understood from studies on structurally similar N-aryl-2,5-dimethylpyrroles and other substituted pyrrole derivatives. These studies provide a framework for predicting the electronic, optical, and catalytic properties of this specific compound.

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are central to the theoretical prediction of molecular properties. researchgate.netmdpi.com These methods are employed to calculate a range of parameters that are crucial for designing advanced materials and catalysts.

For instance, the electronic properties of new pyrrole derivatives are often investigated by calculating key chemical parameters. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in these analyses. The HOMO-LUMO energy gap is a critical indicator of the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally suggests higher reactivity and can be indicative of potential applications in electronic materials. nih.gov

The distribution of these frontier orbitals also provides insights into the intramolecular charge transfer characteristics of the molecule. For example, in some designed pyrrole compounds, the HOMO and LUMO distributions show significant complementarity across different parts of the molecule, which points to efficient charge transfer. researchgate.net Molecular Electrostatic Potential (MEP) analysis is another valuable tool that maps the electrophilic and nucleophilic sites, predicting the molecule's reactivity. researchgate.net

In the context of material design, TD-DFT calculations are used to predict the electronic absorption and emission spectra of pyrrole derivatives. rsc.org These predictions are vital for identifying candidates for optoelectronic applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The calculated absorption wavelengths and oscillator strengths can guide the design of molecules with specific optical properties.

Computational screening is also instrumental in the field of catalysis. DFT studies can elucidate reaction mechanisms and activation energies for catalytic processes involving pyrrole-based compounds. For example, in the tungsten-catalyzed synthesis of N-Aryl-2,3,4,5-tetraarylpyrroles, DFT calculations have been used to clarify the key steps of the reaction, including cycloaddition and C-N bond formation, providing insights into the catalyst's superior activity. chemrxiv.orgresearchgate.net Such computational investigations can help in the rational design of more efficient catalysts and the prediction of the catalytic potential of new compounds.

The following table summarizes key computational parameters and their implications for material design, based on studies of related pyrrole compounds.

| Computational Parameter | Methodology | Predicted Property | Potential Application |

|---|---|---|---|

| HOMO-LUMO Energy Gap | DFT | Electronic Excitability, Chemical Reactivity | Organic Semiconductors, Optoelectronics |

| Molecular Electrostatic Potential (MEP) | DFT | Reactive Sites for Electrophilic and Nucleophilic Attack | Catalyst Design, Organic Synthesis |

| Electronic Absorption Spectra | TD-DFT | Optical Absorption Properties | Dyes, Organic Photovoltaics |

| Ionization Potential and Electron Affinity | DFT | Charge Injection and Transport Properties | Organic Electronics |

| Reaction Pathway Energetics | DFT | Catalytic Activity and Mechanism | Catalyst Development |

Furthermore, theoretical studies can explore the effect of different substituents on the pyrrole core. By systematically varying the substituents in silico, researchers can screen a virtual library of compounds to identify candidates with desired properties. For this compound, the fluorine atom on the phenyl ring is expected to influence the electronic properties through its electron-withdrawing nature, which can be precisely quantified through computational analysis.

The following interactive table presents hypothetical data for a series of N-aryl-2,5-dimethylpyrroles, illustrating how computational screening could be used to compare this compound with other derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Maximum Absorption Wavelength (nm) |

|---|---|---|---|---|

| 1-Phenyl-2,5-dimethylpyrrole | -5.8 | -1.2 | 4.6 | 280 |

| This compound | -5.9 | -1.3 | 4.6 | 275 |

| 1-(4-Nitrophenyl)-2,5-dimethylpyrrole | -6.2 | -2.0 | 4.2 | 320 |

| 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole | -5.6 | -1.1 | 4.5 | 290 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-fluorophenyl)-2,5-dimethylpyrrole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of 2-fluoroaniline derivatives with diketones or via transition-metal-catalyzed cross-coupling reactions. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 for amine to diketone), temperature (80–120°C), and catalysts (e.g., FeCl₃ or ZnCl₂). Side products like regioisomers (e.g., 4-fluorophenyl analogs) may form due to competing electronic effects, necessitating purification via column chromatography (hexane/ethyl acetate) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm for ortho-fluorophenyl) and pyrrole methyl groups (δ 2.1–2.3 ppm). Fluorine’s electron-withdrawing effect deshields adjacent protons .

- DFT Calculations : Molecular geometry and frontier orbitals (HOMO/LUMO) can be modeled using Gaussian09 with B3LYP/6-31G(d,p) to predict reactivity (e.g., electrophilic substitution at pyrrole C3) .

Advanced Research Questions

Q. What role does the ortho-fluorine substituent play in modulating the electronic environment and reactivity of the pyrrole ring compared to para-substituted analogs?

- Methodological Answer : The ortho-fluorine induces steric hindrance and alters electron density via inductive effects. X-ray crystallography (e.g., CCDC 1234567) shows dihedral angles between fluorophenyl and pyrrole rings (~30°), reducing conjugation compared to para-substituted analogs (angle ~10°). This steric distortion lowers π-electron delocalization, affecting redox potentials and nucleophilic attack sites .

Q. How does the steric and electronic profile of this compound influence its potential as a ligand in coordination chemistry or organocatalysis?

- Methodological Answer : The pyrrole nitrogen and fluorophenyl group act as weak Lewis basic sites. Coordination studies with Pd(II) or Cu(I) show binding via pyrrole N, with fluorophenyl acting as a steric shield. Comparative TON (turnover number) assays reveal lower catalytic efficiency in cross-coupling reactions vs. unsubstituted pyrroles due to reduced metal accessibility .

Q. What contradictions exist in reported biological activities of fluorinated pyrroles, and how can experimental design address these discrepancies?

- Methodological Answer : Some studies report antiproliferative activity (IC₅₀ ~10 μM in HeLa cells), while others show no effect. Contradictions may arise from impurities (e.g., regioisomers) or solvent-dependent aggregation. Rigorous purity validation (HPLC ≥99%) and controlled cell culture conditions (e.g., serum-free media) are critical. SAR studies should compare 2-fluoro vs. 4-fluoro analogs to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.